molecular formula C22H24N2O5 B5234836 2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid

2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid

Cat. No.: B5234836
M. Wt: 396.4 g/mol
InChI Key: CMTMOWQTXWEXFT-XMHGGMMESA-N
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Description

This compound is characterized by its unique structure, which includes a butoxybenzoyl group, a phenylprop-2-enoyl group, and an aminoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the butoxybenzoyl intermediate: This step involves the reaction of 4-butoxybenzoic acid with a suitable activating agent, such as thionyl chloride, to form the corresponding acid chloride. The acid chloride is then reacted with an amine to form the butoxybenzoyl amide.

    Formation of the phenylprop-2-enoyl intermediate: This step involves the reaction of cinnamic acid with a suitable activating agent, such as oxalyl chloride, to form the corresponding acid chloride. The acid chloride is then reacted with an amine to form the phenylprop-2-enoyl amide.

    Coupling of the intermediates: The butoxybenzoyl amide and phenylprop-2-enoyl amide are coupled together using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, optimization of reaction conditions, and the use of alternative reagents to reduce costs and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: The compound can be reduced using reducing agents, such as lithium aluminum hydride or sodium borohydride, to form corresponding reduced products.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, using suitable reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other strong reducing agents.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Medicine: The compound may have potential therapeutic applications, particularly in the development of new drugs and treatments for various diseases.

Mechanism of Action

The mechanism of action of 2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes and signaling pathways. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid can be compared with other similar compounds, such as:

    4-butoxybenzoic acid: A precursor in the synthesis of the compound, with similar structural features.

    Cinnamic acid: Another precursor in the synthesis of the compound, with similar structural features.

    Amino acids: The aminoacetic acid moiety in the compound is similar to amino acids, which are the building blocks of proteins.

Properties

IUPAC Name

2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-2-3-13-29-18-11-9-17(10-12-18)21(27)24-19(22(28)23-15-20(25)26)14-16-7-5-4-6-8-16/h4-12,14H,2-3,13,15H2,1H3,(H,23,28)(H,24,27)(H,25,26)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTMOWQTXWEXFT-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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